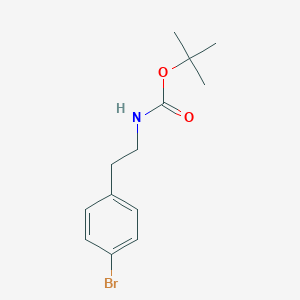
N-Boc-2-(4-ブロモフェニル)エチルアミン
説明
N-Boc-2-(4-bromophenyl)ethylamine is a chemical compound that is part of a broader class of organic molecules known for their utility in various chemical syntheses and pharmaceutical applications. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis, particularly for amines, which can be removed under acidic conditions. The presence of a 4-bromophenyl moiety suggests potential for further functionalization through cross-coupling reactions, given the bromine atom's reactivity.
Synthesis Analysis
The synthesis of related compounds often involves the protection of amine groups and the formation of carbon-nitrogen bonds. For instance, an improved synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate, a compound with a protected amine and an ethyl group, was achieved through the reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate hydrate, yielding the product in near quantitative yield without the need for chromatography . This method could potentially be adapted for the synthesis of N-Boc-2-(4-bromophenyl)ethylamine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to N-Boc-2-(4-bromophenyl)ethylamine can be complex, with various substituents influencing the overall conformation and reactivity. For example, the crystal structure of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate revealed two independent molecules with significant dihedral angles between different groups, which could affect the molecule's reactivity and interactions . Such structural analyses are crucial for understanding how the compound might behave in different chemical environments.
Chemical Reactions Analysis
Compounds with bromophenyl groups, like N-Boc-2-(4-bromophenyl)ethylamine, are often used in cross-coupling reactions due to the bromine's ability to be substituted by other groups. For example, nickel dibromide complexes have been used as catalysts for ethylene polymerization, demonstrating the reactivity of bromine-containing compounds in complex chemical reactions . Additionally, the presence of an amine group allows for reactions such as N-formylation, as seen with various amines using ethyl bromodifluoroacetate in a copper-catalyzed process .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Boc-2-(4-bromophenyl)ethylamine would be influenced by both the protective Boc group and the bromophenyl moiety. The Boc group typically increases the steric bulk and can affect the solubility and reactivity of the amine. The 4-bromophenyl group could enhance the compound's density and boiling point due to the heavy bromine atom. Moreover, the presence of the bromine atom could make the compound more amenable to undergo nucleophilic substitution reactions, which is a common pathway for further chemical modifications.
科学的研究の応用
デュアルインヒビターの調製
N-Boc-2-(4-ブロモフェニル)エチルアミンは、マラリア寄生虫に不可欠なシステインプロテアーゼファルシペイン-2(FP-2)とマラリア原虫ジヒドロ葉酸レダクターゼ(PfDHFR)の第二世代デュアルインヒビターの調製に使用されます . この用途は、特に抗マラリア薬の開発における医薬品化学の分野において重要です。
インドール-2-カルボキサミドの合成
この化合物は、インドール-2-カルボキサミドの調製にも使用されます . インドール-2-カルボキサミドは、カンナビノイド(CB-1)受容体の新規アロステリックモジュレーターとして知られています。 この用途は、CB-1受容体を調節できる新薬の開発に貢献するため、神経科学と薬理学の分野において重要です。
ピラジノイソキノリン誘導体の合成
N-Boc-2-(4-ブロモフェニル)エチルアミンの誘導体である4-ブロモフェネチルアミンは、ピラジノイソキノリン誘導体の合成に使用されます . これらの誘導体は、多様な生物活性があるため、医薬品化学における潜在的な用途があります。
N-2-(4-ブロモフェニル)エチルクロロアセトアミドの調製
4-ブロモフェネチルアミンは、N-2-(4-ブロモフェニル)エチルクロロアセトアミドの合成にも使用されます . この化合物は、さまざまな医薬品化合物の合成におけるビルディングブロックとして使用できます。
アルキルアリールアミノスルフィドの合成
4-ブロモフェネチルアミンのもう1つの用途は、アルキルアリールアミノスルフィドの合成です . これらの化合物は、さまざまな有機化合物の合成に使用され、医薬品化学における潜在的な用途があります。
有機合成におけるビルディングブロックとしての使用
構造上、N-Boc-2-(4-ブロモフェニル)エチルアミンは、さまざまな有機化合物の合成におけるビルディングブロックとして使用できます
Safety and Hazards
作用機序
Target of Action
The primary target of N-Boc-2-(4-bromophenyl)ethylamine is the hydroxylase enzyme , specifically the iron atom in the heme group of cytochrome P450 . This enzyme plays a crucial role in the synthesis of neurotransmitters such as dopamine and norepinephrine .
Mode of Action
N-Boc-2-(4-bromophenyl)ethylamine acts as a competitive inhibitor of the hydroxylase enzyme . By binding to the iron atom in the heme group of cytochrome P450, it inhibits the hydroxylation process, which is a critical step in the synthesis of catecholamines .
Biochemical Pathways
The inhibition of hydroxylation by N-Boc-2-(4-bromophenyl)ethylamine affects the catecholamine synthesis pathway . This results in lower levels of catecholamines, including dopamine and norepinephrine . These neurotransmitters are involved in various physiological processes, including mood regulation and the body’s response to stress.
Pharmacokinetics
Its molecular weight (30019 g/mol) and physical properties suggest that it may have good bioavailability
Result of Action
The inhibition of hydroxylation by N-Boc-2-(4-bromophenyl)ethylamine leads to lower levels of catecholamines . This can be beneficial for diseases such as Parkinson’s disease, Alzheimer’s disease, and schizophrenia, where an imbalance of these neurotransmitters is often observed .
Action Environment
The action of N-Boc-2-(4-bromophenyl)ethylamine can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it is recommended to be stored at room temperature Additionally, its interaction with the hydroxylase enzyme may be influenced by the presence of other molecules in the cellular environment
特性
IUPAC Name |
tert-butyl N-[2-(4-bromophenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h4-7H,8-9H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQBIMZMDWOQLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557578 | |
| Record name | tert-Butyl [2-(4-bromophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120157-97-3 | |
| Record name | 1,1-Dimethylethyl N-[2-(4-bromophenyl)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120157-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [2-(4-bromophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-[2-(4-bromophenyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.899 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate](/img/structure/B111284.png)
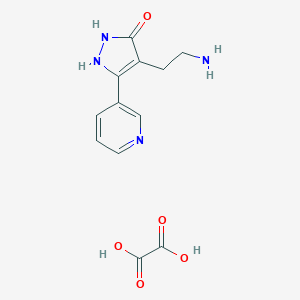
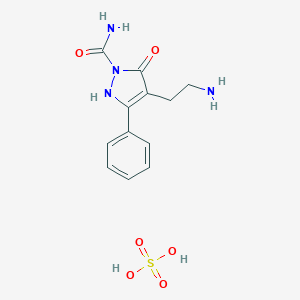

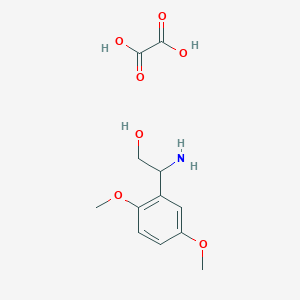
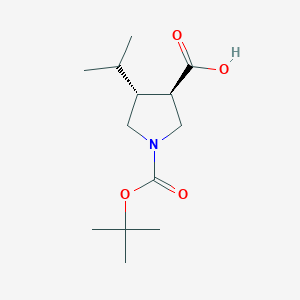
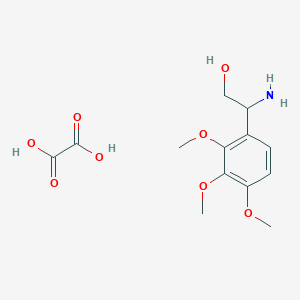

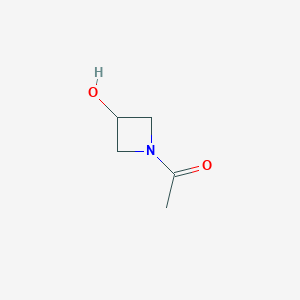


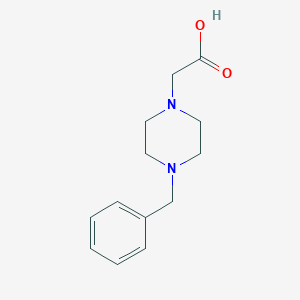
![2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B111352.png)